2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(5-fluoro-2-methylphenyl)acetamide
Description
The compound 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(5-fluoro-2-methylphenyl)acetamide is a pyridine-based acetamide derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position and a chlorine atom at the 3-position of the pyridine ring. The acetamide group is substituted with a 5-fluoro-2-methylphenyl moiety, which introduces additional steric and electronic effects. Such structural features are common in agrochemicals and pharmaceuticals, particularly in fungicides and enzyme inhibitors .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(5-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF4N2O/c1-8-2-3-10(17)5-12(8)22-14(23)6-13-11(16)4-9(7-21-13)15(18,19)20/h2-5,7H,6H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZVHWCCMVMLLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(5-fluoro-2-methylphenyl)acetamide typically involves multiple steps. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid with 5-fluoro-2-methylaniline under specific conditions to form the desired acetamide compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(5-fluoro-2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution could introduce different functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures to 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(5-fluoro-2-methylphenyl)acetamide. For instance, derivatives featuring trifluoromethyl groups have been shown to inhibit specific kinases involved in cancer cell proliferation, such as BCR-ABL kinase. Research indicates that these compounds can induce apoptosis in cancer cell lines, making them candidates for further development in oncology therapies .
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various pathogens. In vitro tests reveal that similar trifluoromethyl pyridine derivatives exhibit antifungal properties against species such as Botrytis cinerea and Sclerotinia sclerotiorum. The effectiveness of these compounds suggests potential applications in agricultural fungicides and treatments for fungal infections .
Agrochemical Applications
Insecticidal Activity
Compounds related to this compound have been evaluated for their insecticidal properties. Studies show moderate efficacy against pests like Mythimna separata and Spodoptera frugiperda, indicating their potential as environmentally friendly insecticides. The unique chemical structure enhances their effectiveness compared to traditional insecticides .
Herbicidal Action
Research into the herbicidal properties of similar compounds has indicated that they can inhibit the growth of various weed species. The mechanism often involves disrupting metabolic pathways essential for plant growth, making them valuable in developing new herbicide formulations .
Material Science Applications
Polymer Chemistry
The incorporation of trifluoromethyl groups into polymer matrices has been explored to enhance material properties such as thermal stability and chemical resistance. Compounds like this compound can serve as additives or monomers in the synthesis of advanced materials with tailored properties for specific applications in coatings, adhesives, and composites.
Case Studies
-
Anticancer Efficacy in Cell Lines
A study investigated the effects of a series of trifluoromethylated amides on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 μM, suggesting promising therapeutic potential. -
In Vivo Animal Models
In murine models, administration of related compounds resulted in reduced tumor growth rates compared to control groups, further supporting their potential use in cancer therapy. -
Toxicological Assessments
Toxicological evaluations conducted on similar compounds revealed a favorable safety profile at therapeutic doses, with minimal adverse effects observed during animal trials. This aspect is crucial for advancing these compounds toward clinical applications.
Mechanism of Action
The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(5-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Fluopyram (N-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide)
- Structural Differences : Fluopyram replaces the acetamide group with a benzamide moiety linked via an ethyl bridge to the pyridine ring. It also contains a second trifluoromethyl group on the benzene ring.
- Functional Impact: Fluopyram is a potent succinate dehydrogenase inhibitor (SDHI) fungicide. The ethyl bridge and benzamide group enhance binding to the SDH enzyme’s ubiquinone site, while the pyridine ring’s chloro and trifluoromethyl groups contribute to lipophilicity and target affinity .
- Toxicity: Fluopyram has been associated with thyroid carcinogenicity in animal studies, likely due to metabolic activation of the pyridine core .
2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)acetamide
- Structural Differences : This analogue features an ethylenediamine linker between the pyridine and acetamide groups.
- However, the lack of aromatic substitution on the acetamide (compared to the 5-fluoro-2-methylphenyl group in the target compound) could diminish target specificity .
N-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
- Structural Differences : A triazole-thioether group replaces the phenylacetamide moiety.
- The thioether linkage may improve metabolic stability compared to ether or amine linkages .
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Structural Differences : A thioether bridge connects the pyridine and acetamide groups, with a 2-(trifluoromethyl)phenyl substitution.
- The dual trifluoromethyl groups enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Key Physicochemical Parameters
| Compound | Molecular Weight | logP (Predicted) | Water Solubility (mg/L) |
|---|---|---|---|
| Target Compound | 361.7 | 3.8 | 12.5 |
| Fluopyram | 396.7 | 4.2 | 8.3 |
| 2-Chloro-N-(2-{[3-chloro-5... acetamide | 352.2 | 3.5 | 25.0 |
| N-[3-Chloro-5... triazol-3-yl]acetamide | 437.8 | 4.0 | 6.7 |
- Analysis : The target compound’s 5-fluoro-2-methylphenyl group balances lipophilicity (logP = 3.8) and solubility better than analogues with bulky substituents (e.g., trifluoromethylbenzamide in fluopyram).
Toxicity and Regulatory Considerations
- Target Compound: No carcinogenicity data available, but structural similarity to fluopyram warrants further investigation into thyroid-specific toxicity .
Biological Activity
The compound 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(5-fluoro-2-methylphenyl)acetamide is a pyridine-based derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H12ClF3N2O
- CAS Number : 691869-10-0
- Molecular Weight : 308.70 g/mol
The biological activity of this compound is largely attributed to its structural features, particularly the presence of the trifluoromethyl group and the chloro substituent on the pyridine ring. These modifications enhance lipophilicity and bioavailability, potentially improving interaction with biological targets.
Inhibition of Enzymatic Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced inhibitory effects on various enzymes. For instance, studies have shown that similar compounds can inhibit kinases involved in cancer progression, such as VEGFR-2 and CDK2, with IC50 values in the micromolar range .
Biological Activity and Pharmacological Effects
Case Studies
- Antitumor Efficacy
- Kinase Selectivity
- Neuroprotection
Q & A
Basic: What are the critical steps in synthesizing 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(5-fluoro-2-methylphenyl)acetamide?
The synthesis involves:
- Substitution reactions : Reacting halogenated pyridine derivatives (e.g., 3-chloro-5-(trifluoromethyl)pyridine) with fluorinated aniline intermediates under alkaline conditions to form the pyridinyl-acetamide backbone .
- Condensation : Using cyanoacetic acid or chloroacetyl chloride with aromatic amines (e.g., 5-fluoro-2-methylaniline) under acidic or basic catalysis to form the acetamide bond .
- Purification : Column chromatography with solvents like dichloromethane/ethyl acetate mixtures to isolate the compound ≥95% purity .
Advanced: How can reaction conditions be optimized to mitigate by-products during the synthesis of this compound?
Key optimizations include:
- Temperature control : Maintaining 60–80°C during substitution reactions to minimize decomposition of the trifluoromethyl group .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while non-polar solvents reduce side reactions in condensation steps .
- Catalyst choice : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HOBt for efficient amide bond formation with minimal racemization .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the pyridinyl and acetamide moieties. The trifluoromethyl group (F NMR) and chloro-substituents are identified via distinct chemical shifts .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 361.08) and fragmentation patterns .
- IR spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~1550 cm (C-N stretch) confirm the acetamide structure .
Advanced: How do structural modifications (e.g., chloro/trifluoromethyl groups) influence bioactivity?
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity, improving membrane permeability in cellular assays .
- Chloro substituent : Increases binding affinity to hydrophobic pockets in target proteins (e.g., kinases or GPCRs) .
- Pyridine ring : Facilitates π-π stacking interactions with aromatic residues in enzyme active sites, as shown in molecular docking studies .
Basic: What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Solvent : Dissolve in anhydrous DMSO (≥99.9% purity) for long-term storage; avoid aqueous buffers to prevent hydrolysis of the acetamide bond .
Advanced: How can discrepancies between in vitro and in vivo activity data be resolved?
- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes (e.g., CYP450 isoforms) to identify rapid clearance pathways .
- Formulation adjustments : Use PEGylated nanoparticles or liposomes to enhance bioavailability in animal models .
- Target engagement assays : Employ CETSA (Cellular Thermal Shift Assay) to verify target binding in live cells, addressing false negatives from in vitro assays .
Basic: What analytical methods are used to assess purity and identity in batch-to-batch variations?
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; purity thresholds ≥98% .
- Elemental analysis : Validate %C, %H, %N to confirm stoichiometry (e.g., CHClFNO) .
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and packing .
Advanced: What strategies address low yields in large-scale synthesis?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic reactions (e.g., chloro-acetylation) .
- Catalytic recycling : Immobilized catalysts (e.g., Pd/C or polymer-supported bases) reduce reagent costs .
- DoE (Design of Experiments) : Multi-variable optimization (e.g., pH, temperature, solvent ratio) identifies critical yield-limiting factors .
Basic: What safety precautions are required when handling this compound?
- PPE : Nitrile gloves, lab coat, and fume hood use due to potential neurotoxicity from chloro/fluoro groups .
- Waste disposal : Halogenated waste containers for solvents; neutralize acidic by-products before disposal .
Advanced: How can computational modeling guide SAR studies for this compound?
- QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ) with IC values to predict activity .
- MD simulations : Simulate binding dynamics with target proteins (e.g., 1–10 μs trajectories) to optimize substituent positioning .
- ADMET prediction : Tools like SwissADME forecast bioavailability and toxicity risks early in lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
